Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl-
Overview
Description
Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl-, also known as trans-1,2-Bis(4-Pyridyl)ethylene, is a chemical compound with the formula C12H10N2 . It is a structurally diverse pyridinium salt that is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 182.2212 .Chemical Reactions Analysis
While specific chemical reactions involving Pyridinium, 4,4’-(1,2-ethenediyl)bis[1-methyl- were not found in the retrieved papers, pyridinium salts in general have been highlighted for their reactivity .Scientific Research Applications
Structural Diversity in Metal Complexes
The use of pyridinium-based ligands, such as 4,4'-dipyridyldisulfide (4DPDS), has been explored in the preparation and structural characterization of metal complexes. These complexes exhibit a wide range of structural types, including macrocycles, zigzags, helices, and repeated rhomboids, highlighting the ligand's ability to provide structural diversity and guest inclusion properties due to its twisted structure and axial chirality (R. Horikoshi & T. Mochida, 2006).
Ionic Liquid-Modified Materials
Pyridinium derivatives are instrumental in the development of ionic liquid-modified materials, applied in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with ionic liquids, including pyridinium, enhances selectivity and sensitivity in various analytical applications, demonstrating the potential for future exploitation in material science (L. Vidal, M. Riekkola, & A. Canals, 2012).
Acidity Studies in Zeolites and Catalysts
Research utilizing nuclear magnetic resonance techniques on pyridine and pyridinium ions has provided insights into the acidity of zeolites and related catalysts. These studies have helped in determining the total concentration of protons, understanding the microdynamics of pyridine-loaded H-Y zeolites, and evaluating the strength of acidity of OH groups, contributing to advancements in catalytic activity research (H. Pfeifer, D. Freude, & M. Hunger, 1985).
Electrochemical Sensors for Paraquat Detection
The development of electrochemical sensors incorporating pyridinium structures, such as paraquat, highlights the significance of these derivatives in environmental monitoring. These sensors, with modifications like noble metals and polymers, offer high selectivity and sensitivity for detecting paraquat in complex matrices, emphasizing the importance of pyridinium derivatives in constructing efficient analytical tools for food safety and environmental protection (F. Laghrib et al., 2020).
Environmental and Health Risks of Herbicide Paraquat
Studies on paraquat, a widely used pyridinium herbicide, have assessed its environmental and health risks, including its potential role in Parkinson's disease. These investigations underline the critical need for regulating paraquat emissions and highlight the broader implications of pyridinium derivatives on human health and the environment (W. Tsai, 2013).
properties
IUPAC Name |
1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOCMZNEKUBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405439 | |
Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41491-90-1 | |
Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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